Acpt-II
Overview
Description
Mechanism of Action
Target of Action
Acpt-I, also known as (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid, is primarily an agonist of the group III metabotropic glutamate receptors (mGluRs) . These receptors are known to modulate glutamatergic transmission, making them potential targets for neuroprotective drugs .
Mode of Action
Acpt-I interacts with its targets, the group III mGluRs, to reduce glutamatergic transmission by inhibiting glutamate release . This interaction and the resulting changes in glutamatergic transmission are believed to play a significant role in the neuroprotective potential of Acpt-I .
Biochemical Pathways
The primary biochemical pathway affected by Acpt-I involves the modulation of glutamatergic transmission. By acting as an agonist on group III mGluRs, Acpt-I inhibits the release of glutamate, thereby reducing glutamatergic transmission . This mechanism is thought to play a key role in mediating the neuroprotective effect of Acpt-I .
Pharmacokinetics
It’s known that acpt-i can be applied in different concentrations and times after exposure to kainate (ka), a neurotoxin . This suggests that Acpt-I may have a flexible pharmacokinetic profile that allows it to be effective under different conditions and timings.
Result of Action
The action of Acpt-I results in significant neuroprotective effects. In vitro and in vivo studies have shown that Acpt-I can attenuate KA-induced LDH release, increase cell viability, and inhibit caspase-3 activity in both cortical and hippocampal cell cultures . Moreover, Acpt-I has been found to prevent KA-induced neuronal damage in a dose-dependent manner .
Action Environment
It’s worth noting that the neuroprotective effects of acpt-i have been observed in both in vitro and in vivo environments, suggesting that it may be effective in a variety of biological contexts .
Biochemical Analysis
Biochemical Properties
Acpt-I plays a crucial role in biochemical reactions by interacting with group III metabotropic glutamate receptors (mGluRs), particularly mGluR4a and mGluR8 . These receptors are involved in reducing glutamatergic transmission by inhibiting glutamate release . Acpt-I’s interaction with these receptors leads to a decrease in excitotoxicity, which is a major contributor to neuronal damage in various neurodegenerative conditions . The compound’s neuroprotective effects are mediated through its ability to inhibit caspase-3 activity and reduce lactate dehydrogenase (LDH) release in neuronal cell cultures .
Cellular Effects
Acpt-I exerts significant effects on various types of cells and cellular processes. In primary neuronal cell cultures, Acpt-I has been shown to increase cell viability and inhibit caspase-3 activity, thereby reducing cell death . The compound also diminishes glutamate release in the hippocampus, which is crucial for preventing excitotoxicity . Additionally, Acpt-I influences cell signaling pathways by modulating the activity of group III mGluRs, leading to neuroprotective outcomes .
Molecular Mechanism
The molecular mechanism of Acpt-I involves its binding to group III mGluRs, specifically mGluR4a and mGluR8 . This binding inhibits the release of glutamate, thereby reducing excitotoxicity . Acpt-I’s neuroprotective effects are also mediated through the inhibition of caspase-3 activity and reduction of LDH release in neuronal cells . Furthermore, Acpt-I’s interaction with these receptors leads to the modulation of downstream signaling pathways, contributing to its neuroprotective and anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acpt-I have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that Acpt-I can significantly attenuate kainate-induced neuronal damage when administered 30 minutes to 3 hours after exposure . The neuroprotective effects of Acpt-I are dose-, time-, and structure-dependent, highlighting the importance of optimizing its administration for maximum efficacy .
Dosage Effects in Animal Models
The effects of Acpt-I vary with different dosages in animal models. In vivo studies have demonstrated that Acpt-I can prevent kainate-induced neuronal damage in a dose-dependent manner . Higher doses of Acpt-I have been shown to significantly reduce the size of neuronal degeneration in the hippocampus . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy .
Metabolic Pathways
Acpt-I is involved in metabolic pathways that modulate glutamatergic transmission. The compound interacts with group III mGluRs, leading to the inhibition of glutamate release . This interaction plays a crucial role in reducing excitotoxicity and promoting neuroprotection . Additionally, Acpt-I’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
Acpt-I is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its neuroprotective effects . Understanding the transport and distribution mechanisms of Acpt-I is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of Acpt-I is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Acpt-I exerts its neuroprotective effects at the appropriate sites within the cell . Understanding the subcellular localization of Acpt-I is essential for elucidating its molecular mechanism of action .
Preparation Methods
The synthesis of (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid involves the use of 1,3-diazaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,4-dioxo- as a starting material . The reaction conditions and specific steps for the synthesis are detailed in chemical literature, but generally involve multiple steps of chemical reactions including protection and deprotection of functional groups, as well as purification processes to obtain the final product in high purity.
Chemical Reactions Analysis
(1S,3R,4S)-1-Aminocyclopentane-1,2,4-tricarboxylic acid undergoes various chemical reactions, primarily involving its functional groups. It can participate in oxidation and reduction reactions, as well as substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1S,3R,4S)-1-Aminocyclopentane-1,2,4-tricarboxylic acid has diverse applications in scientific research. It is used in studies related to neuroprotection, as it has been shown to reduce glutamate release and protect neurons from excitotoxicity . In biology and medicine, it is investigated for its potential in treating conditions like epilepsy, anxiety, and Parkinson’s disease . Its role in modulating glutamatergic transmission makes it a valuable tool in understanding the mechanisms of various neurological disorders .
Comparison with Similar Compounds
(1S,3R,4S)-1-Aminocyclopentane-1,2,4-tricarboxylic acid is unique among group III metabotropic glutamate receptor agonists due to its specific binding affinity and efficacy . Similar compounds include (RS)-alpha-cyclopropyl-4-phosphonophenyl glycine and other group III mGlu receptor agonists . (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid stands out for its potent neuroprotective effects and its ability to modulate glutamatergic transmission in a dose-dependent manner .
Properties
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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